molecular formula C9H14N2O B1664304 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole CAS No. 147402-53-7

3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole

Cat. No.: B1664304
CAS No.: 147402-53-7
M. Wt: 166.22 g/mol
InChI Key: ILLGYRJAYAAAEW-QMMMGPOBSA-N
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Description

ABT-418 is a compound developed by Abbott Laboratories. It is known for its nootropic, neuroprotective, and anxiolytic effects. The compound has been researched for its potential in treating Alzheimer’s disease and attention deficit hyperactivity disorder. ABT-418 acts as an agonist at neural nicotinic acetylcholine receptors, with subtype-selective binding to the α4β2, α7/5-HT3, and α2β2 nicotinic acetylcholine receptors .

Preparation Methods

The synthesis of ABT-418 involves the formation of the isoxazole ring and the attachment of the pyrrolidinyl groupIndustrial production methods may involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

ABT-418 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ABT-418 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. It selectively binds to the α4β2, α7/5-HT3, and α2β2 subtypes of these receptors. This binding enhances cholinergic transmission, leading to improved cognitive functions and anxiolytic effects. The compound’s mechanism involves modulating the activity of these receptors, which play a crucial role in neural signaling and synaptic plasticity .

Comparison with Similar Compounds

ABT-418 is compared with other nicotinic receptor agonists such as:

    ABT-089: Another nicotinic receptor agonist developed by Abbott Laboratories, known for its cognitive-enhancing properties.

    (-)-Nicotine: A well-known nicotinic receptor agonist with similar cognitive and anxiolytic effects but a higher side-effect profile.

    Epiboxidine: A compound with similar receptor binding properties but different pharmacological effects.

ABT-418 is unique due to its selective binding to specific nicotinic receptor subtypes and its reduced side-effect profile compared to (-)-nicotine .

Properties

CAS No.

147402-53-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

ILLGYRJAYAAAEW-QMMMGPOBSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCCN2C

SMILES

CC1=NOC(=C1)C2CCCN2C

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C

Appearance

Solid powder

147402-53-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
ABT 418
ABT-418

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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